Cas no 953008-89-4 (N-{5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl}-2-oxo-2H-chromene-3-carboxamide)

N-{5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl}-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound featuring a coumarin (2H-chromene) core linked to a 4-methylphenyl-substituted isoxazole moiety via a carboxamide bridge. This structure imparts potential biological activity, particularly in medicinal chemistry applications, due to the pharmacophoric properties of both coumarin and isoxazole derivatives. The compound may exhibit fluorescence, making it useful in biochemical assays or as a molecular probe. Its well-defined heterocyclic framework allows for further derivatization, enabling structure-activity relationship studies. The presence of the methylphenyl group enhances lipophilicity, potentially improving membrane permeability in pharmacological contexts. This compound is of interest for research in drug discovery and photophysical applications.
N-{5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl}-2-oxo-2H-chromene-3-carboxamide structure
953008-89-4 structure
商品名:N-{5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl}-2-oxo-2H-chromene-3-carboxamide
CAS番号:953008-89-4
MF:C21H16N2O4
メガワット:360.362745285034
CID:6025220
PubChem ID:16866713

N-{5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl}-2-oxo-2H-chromene-3-carboxamide 化学的及び物理的性質

名前と識別子

    • N-{5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl}-2-oxo-2H-chromene-3-carboxamide
    • N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-2-oxochromene-3-carboxamide
    • 2-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-2H-chromene-3-carboxamide
    • 953008-89-4
    • F2493-0255
    • AKOS024651601
    • N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-chromene-3-carboxamide
    • インチ: 1S/C21H16N2O4/c1-13-6-8-14(9-7-13)19-11-16(23-27-19)12-22-20(24)17-10-15-4-2-3-5-18(15)26-21(17)25/h2-11H,12H2,1H3,(H,22,24)
    • InChIKey: IBDFMSPJAMLSLS-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)OC2=C(C=CC=C2)C=C1C(NCC1C=C(C2=CC=C(C)C=C2)ON=1)=O

計算された属性

  • せいみつぶんしりょう: 360.11100700g/mol
  • どういたいしつりょう: 360.11100700g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 597
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 81.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 4

N-{5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl}-2-oxo-2H-chromene-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2493-0255-75mg
N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-chromene-3-carboxamide
953008-89-4 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2493-0255-100mg
N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-chromene-3-carboxamide
953008-89-4 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2493-0255-5μmol
N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-chromene-3-carboxamide
953008-89-4 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2493-0255-4mg
N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-chromene-3-carboxamide
953008-89-4 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2493-0255-15mg
N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-chromene-3-carboxamide
953008-89-4 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2493-0255-1mg
N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-chromene-3-carboxamide
953008-89-4 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2493-0255-2mg
N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-chromene-3-carboxamide
953008-89-4 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2493-0255-10μmol
N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-chromene-3-carboxamide
953008-89-4 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2493-0255-40mg
N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-chromene-3-carboxamide
953008-89-4 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2493-0255-2μmol
N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-chromene-3-carboxamide
953008-89-4 90%+
2μl
$57.0 2023-05-16

N-{5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl}-2-oxo-2H-chromene-3-carboxamide 関連文献

N-{5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl}-2-oxo-2H-chromene-3-carboxamideに関する追加情報

Comprehensive Overview of N-{5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl}-2-oxo-2H-chromene-3-carboxamide (CAS No. 953008-89-4)

N-{5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl}-2-oxo-2H-chromene-3-carboxamide (CAS No. 953008-89-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique structural combination of a coumarin backbone and an oxazole derivative, making it a subject of interest for drug discovery and material science applications. Researchers are particularly intrigued by its potential as a bioactive scaffold due to the presence of both hydrogen bond acceptors and donors in its molecular architecture.

The compound's chromene-3-carboxamide moiety is known to exhibit interesting photophysical properties, which has led to exploration in fluorescent probes and optical materials. Current trends in scientific literature show growing interest in such hybrid structures for their potential in targeted drug delivery systems and molecular imaging applications. The 4-methylphenyl substitution on the oxazole ring enhances the compound's lipophilicity, a property that researchers are investigating for improved blood-brain barrier penetration in neurological applications.

From a synthetic chemistry perspective, N-{5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl}-2-oxo-2H-chromene-3-carboxamide represents an excellent example of modern heterocyclic chemistry techniques. The compound's synthesis typically involves multi-step procedures including Knorr oxazole synthesis and coumarin carboxylation, followed by amide bond formation. These synthetic routes are currently being optimized in various laboratories to improve yields and reduce environmental impact, aligning with the growing demand for green chemistry approaches in pharmaceutical manufacturing.

The pharmacological potential of this compound is being explored in several research areas. Preliminary studies suggest that the oxazole-chromene hybrid structure may interact with various biological targets, including kinase enzymes and G-protein coupled receptors. These findings have sparked interest in its potential application for inflammatory conditions and metabolic disorders, though extensive clinical validation is still required. The scientific community is particularly interested in how the methylphenyl-oxazole component might influence receptor binding specificity.

In material science applications, the N-{5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl}-2-oxo-2H-chromene-3-carboxamide structure shows promise for developing advanced organic semiconductors. The conjugated π-system of the coumarin unit combined with the electron-rich oxazole ring creates interesting electronic properties that are being studied for organic light-emitting diodes (OLEDs) and photovoltaic materials. Recent publications have highlighted its potential as a charge transport material in next-generation electronic devices.

Quality control and analytical characterization of this compound present unique challenges due to its complex structure. Advanced techniques such as high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy are typically employed to ensure purity and confirm structural integrity. The presence of both amide and lactone functionalities in the molecule requires careful analytical method development to achieve accurate quantification.

The commercial availability of N-{5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl}-2-oxo-2H-chromene-3-carboxamide (CAS No. 953008-89-4) has increased in recent years to meet growing research demand. However, sourcing high-purity material remains crucial for experimental reproducibility. Researchers should verify certificates of analysis and consider custom synthesis options when specific isotopic labeling or structural modifications are required for their studies.

Future research directions for this compound are likely to focus on three main areas: expanding its pharmacological profile through structure-activity relationship studies, exploring its material science applications in greater depth, and developing more efficient synthetic methodologies. The compound's versatility makes it a valuable tool for interdisciplinary research bridging chemistry, biology, and materials science. As analytical techniques continue to advance, new insights into its molecular interactions and physical properties are expected to emerge.

For researchers working with N-{5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl}-2-oxo-2H-chromene-3-carboxamide, proper handling and storage are essential to maintain compound stability. While not classified as hazardous, standard laboratory precautions should be followed, including use of personal protective equipment and storage in controlled environments to prevent degradation. The compound's photochemical properties suggest that light-sensitive storage conditions may be advisable for long-term preservation.

The scientific literature surrounding this compound continues to grow, with recent publications exploring its structure-property relationships and potential applications. Researchers interested in this area should monitor developments in heterocyclic chemistry, medicinal chemistry, and organic electronics to stay current with emerging findings related to this intriguing molecular scaffold.

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